molecular formula C21H18ClNO3S B11632749 N-[(4-chlorophenyl)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide

N-[(4-chlorophenyl)sulfonyl]-4-methyl-N-(4-methylphenyl)benzamide

Cat. No.: B11632749
M. Wt: 399.9 g/mol
InChI Key: MIGQJIBZZMTFEA-UHFFFAOYSA-N
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Description

N-(4-CHLOROBENZENESULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzenesulfonyl group, a methyl group, and a methylphenyl group attached to a benzamide core. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CHLOROBENZENESULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methyl-N-(4-methylphenyl)benzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-CHLOROBENZENESULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamide derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

N-(4-CHLOROBENZENESULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-CHLOROBENZENESULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzylsulfonyl chloride
  • 4-Methylbenzenemethanesulfonyl chloride
  • p-Methyl-α-toluenesulfonyl chloride
  • p-Tolylmethanesulfonyl chloride

Uniqueness

N-(4-CHLOROBENZENESULFONYL)-4-METHYL-N-(4-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C21H18ClNO3S

Molecular Weight

399.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-4-methyl-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C21H18ClNO3S/c1-15-3-7-17(8-4-15)21(24)23(19-11-5-16(2)6-12-19)27(25,26)20-13-9-18(22)10-14-20/h3-14H,1-2H3

InChI Key

MIGQJIBZZMTFEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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